



# Application Notes: Acylation of Ketones via 1-Pyrrolidino-1-cyclohexene

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Compound of Interest		
Compound Name:	1-Pyrrolidino-1-cyclohexene	
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#### Introduction

The Stork enamine acylation is a cornerstone reaction in organic synthesis for the  $\alpha$ -acylation of ketones to produce 1,3-dicarbonyl compounds.[1] This method offers a significant advantage over the direct acylation of ketone enolates, which often requires strong bases and can suffer from side reactions such as O-acylation and poly-acylation.[2][3] By converting a ketone into its enamine derivative, the  $\alpha$ -carbon becomes sufficiently nucleophilic to attack an acyl halide under neutral or mild conditions.[1][4] The subsequent hydrolysis of the resulting iminium salt intermediate regenerates the carbonyl group, yielding the desired 1,3-diketone.[5]

This protocol focuses on the use of **1-pyrrolidino-1-cyclohexene**, the enamine derived from cyclohexanone and pyrrolidine, as a model system. The reaction is broadly applicable to various acyl halides, providing a reliable route to a wide range of 2-acylcyclohexanones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2][3]

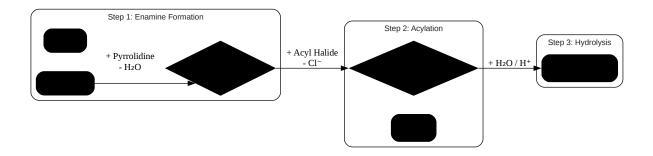
#### Reaction Mechanism

The overall transformation proceeds through a well-established three-step sequence:[5]

Enamine Formation: Cyclohexanone reacts with the secondary amine pyrrolidine, typically
with acid catalysis and removal of water, to form the nucleophilic enamine, 1-pyrrolidino-1cyclohexene.



- Nucleophilic Acylation: The enamine's β-carbon, acting as a carbon nucleophile, attacks the
  electrophilic carbonyl carbon of an acyl halide. This addition-elimination sequence forms a CC bond and generates a resonance-stabilized acyl-iminium salt intermediate.[2][5]
- Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid during the work-up to cleave the C-N bond, yielding the final 1,3-diketone product and regenerating the pyrrolidinium salt.[2]



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Figure 1. General mechanism of Stork enamine acylation.

## **Experimental Protocols**

#### Protocol 1: Synthesis of 1-Pyrrolidino-1-cyclohexene

This procedure details the formation of the enamine intermediate from cyclohexanone and pyrrolidine.

- Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a nitrogen inlet.
- Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene or

### Methodological & Application





benzene) to fill approximately half the flask.

- Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
- Completion: Once the theoretical amount of water has been collected (typically 2-4 hours),
   cool the reaction mixture to room temperature.
- Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The
  resulting crude 1-pyrrolidino-1-cyclohexene is a pale yellow oil and can be purified by
  vacuum distillation, though it is often used directly in the next step without further purification.

Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone

This procedure describes the C-C bond formation and subsequent hydrolysis to yield the final product.

- Apparatus Setup: In a separate flask equipped with a magnetic stirrer, a dropping funnel, and
  a nitrogen inlet, dissolve the crude 1-pyrrolidino-1-cyclohexene (1.0 eq) in a dry, inert
  solvent such as dioxane, tetrahydrofuran (THF), or chloroform. A tertiary amine like
  triethylamine (1.1 eq) can be added as an acid scavenger.[3]
- Acylation: Cool the solution in an ice bath to 0 °C. Add the desired acyl halide (1.05 eq), dissolved in the same dry solvent, dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride may be observed as a precipitate.
- Hydrolysis: Add an equal volume of aqueous acid (e.g., 10% HCl or 15% acetic acid) to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

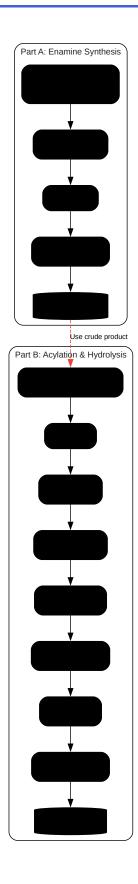






- Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude 1,3-diketone product can be purified by vacuum distillation or column chromatography on silica gel.





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Figure 2. Experimental workflow for the synthesis of 2-acylcyclohexanones.



### **Data Presentation**

The Stork enamine acylation is a high-yielding reaction for a variety of acylating agents. Yields are typically in the range of 50-90%.[4] Below is a summary of representative yields for the acylation of **1-pyrrolidino-1-cyclohexene**.

Entry	Acyl Halide/Anhydride	Product (2- Acylcyclohexanone )	Typical Yield (%)
1	Acetic Anhydride	2- Acetylcyclohexanone	74%[6]
2	Propionyl Chloride	2- Propionylcyclohexano ne	60-75%
3	Benzoyl Chloride	2- Benzoylcyclohexanon e	55-70%
4	Sebacoyl Chloride	1,10-Bis(2- oxocyclohexyl)decane -1,10-dione	High[3]

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods.

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